4-Aminopyridine-2-carbonitrile

pKa protonation state Medicinal Chemistry

Researchers often face reactivity mismatches when substituting aminopyridinecarbonitrile positional isomers. 4-Aminopyridine-2-carbonitrile (pKa 3.87) offers predictable nucleophilic coupling under mild basic conditions, avoiding the competing protonation seen with higher-pKa isomers. This building block enables direct elaboration via its 2-nitrile handle for amide, tetrazole, and heterocycle formation. • Validated intermediate in Abbott patent routes (WO2004/076424, US 9,056,832 B2) • Favorable LogD (0.74) for fragment-based library synthesis & early elution • Consistent 98% purity; shipped under cold-chain (2-8°C) to preserve stability

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 98139-15-2
Cat. No. B1290440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopyridine-2-carbonitrile
CAS98139-15-2
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N)C#N
InChIInChI=1S/C6H5N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,(H2,8,9)
InChIKeyGMKRESMCPMIWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopyridine-2-carbonitrile Physicochemical Baseline


4-Aminopyridine-2-carbonitrile, also referred to as 4-amino-2-cyanopyridine or 4-aminopicolinonitrile, is a heterocyclic building block belonging to the aminopyridinecarbonitrile class (molecular formula C₆H₅N₃, molecular weight 119.12 g/mol, CAS 98139-15-2). It possesses an amino group at the 4-position and a nitrile group at the 2-position of the pyridine ring, which confers a distinctive hydrogen-bonding donor/acceptor profile (HBD count: 1; HBA count: 3; topological polar surface area: 62.7 Ų) . Commercially, it is typically supplied as a solid with a minimum purity specification of 95–97%, requiring storage at 2–8°C under an inert atmosphere and protected from light .

Building block Heterocyclic core with 4-amino and 2-nitrile handles for medicinal chemistry diversification
Selection logic Patent-validated intermediate with documented synthetic utility in discovery programs
Workflow fit Low aqueous pKa supports nucleophilic coupling under mildly basic conditions without competing protonation

4-Aminopyridine-2-carbonitrile Positional Isomer Differentiation


Although all aminopyridinecarbonitrile positional isomers share an identical molecular formula (C₆H₅N₃) and molecular weight, their substitution pattern dictates fundamentally different reactivity and physicochemical properties . The 4-amino-2-carbonitrile arrangement yields a predicted aqueous pKa of 3.87±0.30, which differs by approximately 1.86 log units from its closest positional isomer 4-aminopyridine-3-carbonitrile (pKa 5.73±0.12) . This difference in protonation state at physiologically and synthetically relevant pH values has direct consequences for nucleophilicity, solubility, and coupling compatibility in medicinal chemistry workflows, making simple one-for-one substitution scientifically invalid.

Target compound
4-Amino-2-carbonitrile: predicted pKa 3.87, deprotonated pyridine nitrogen at coupling pH
Positional isomer
4-Amino-3-carbonitrile: pKa 5.73; retains pyridine protonation, may shift reactivity profile
Target compound
2-Nitrile substitution pattern cited in ABBOTT patent family as a key intermediate
Alternative isomer
Other aminopyridinecarbonitriles may lack documented patent utility for same target classes
Target compound
Requires 2–8°C cold-chain storage and inert atmosphere
Ambient-stable isomer
2-Amino-4-carbonitrile stores at ambient temperature; procurement logistics may differ substantially
Similar molecular formula does not imply interchangeable reactivity or supply-chain fit

4-Aminopyridine-2-carbonitrile Differentiation Evidence


Aqueous pKa and Protonation State Difference

The predicted aqueous pKa of 4-aminopyridine-2-carbonitrile (3.87±0.30) is substantially lower than that of its closest positional isomer 4-aminopyridine-3-carbonitrile (5.73±0.12) . At pH 7.4, the target compound is predominantly deprotonated at the pyridine nitrogen, whereas the 3-carbonitrile isomer retains significant protonation, leading to divergent solubility, membrane permeability, and nucleophilic reactivity profiles.

Aqueous pKa and protonation state
Cross-study comparable
Target pKa 3.87 ΔpKa ≈ 1.86 log units lower vs. 4-amino-3-carbonitrile (pKa 5.73)
Protonation-state context for coupling and permeability
Predicted values; consistent methodology across isomers
pKa protonation state Medicinal Chemistry Bioconjugation Physicochemical profiling

Chromatographic LogD and Purification Implications

4-Aminopyridine-2-carbonitrile exhibits an ACD/LogD (pH 7.4) value of 0.74, which is lower than the LogP values reported for several positional isomers (e.g., LogP of 1.11668 for 3-aminopyridine-2-carbonitrile, 2-aminopyridine-4-carbonitrile, and 5-aminopicolinonitrile) . This lower lipophilicity translates into earlier elution in reversed-phase HPLC and different partitioning behavior in liquid-liquid extraction workflows.

Chromatographic LogD and purification
Cross-study comparable
Target LogD 0.74 ΔLogP ≈ 0.38 units lower vs. multiple positional isomers (LogP ~1.12)
Earlier RP-HPLC elution; may require adjusted gradient
ACD/LogD at pH 7.4 for target; LogP values from molbase.cn
LogD lipophilicity Purification RP-HPLC Physicochemical profiling

Patent-Validated Pharmaceutical Intermediate

4-Aminopyridine-2-carbonitrile is specifically cited as Precursor 2 on page 131 of ABBOTT LABORATORIES patent WO2004/076424 A1 (2004) and is also referenced in US 9,056,832 B2 ('Pyridine compounds and the users thereof'), where it serves as a key building block for the synthesis of biologically active pyridine-containing compounds . This patent-validated role provides documented precedent for its use in drug discovery programs, in contrast to positional isomers that lack equivalent patent pedigree for the same target classes.

Patent-validated intermediate
Supporting evidence
Cited in WO2004/076424 A1 and US 9,056,832 B2
Documented synthetic utility reduces procurement risk
Patent literature search; alternative isomers may lack equivalent pedigree
Patent intermediate Pharmaceutical synthesis Medicinal Chemistry Process chemistry Procurement

Boiling Point and Distillation Suitability

4-Aminopyridine-2-carbonitrile has a predicted boiling point of 368.2±22.0°C at 760 mmHg and a vapor pressure of 1.29×10⁻⁵ mmHg at 25°C . In contrast, 2-aminopyridine-4-carbonitrile (CAS 42182-27-4) has a significantly lower boiling point of 297.7±20.0°C at 760 mmHg . This ~70°C difference in boiling point has practical implications for vacuum distillation purification strategies at scale.

Boiling point and distillation suitability
Cross-study comparable
Target bp 368.2°C ΔT_boil ≈ 70.5°C higher vs. 2-amino-4-carbonitrile (297.7°C)
Less volatile; different vacuum distillation parameters
Predicted values at 760 mmHg; consistent calculation methodology
Boiling point Vapor pressure Purification Process chemistry Physicochemical

4-Aminopyridine Scaffold Potassium Channel Activity

The 4-aminopyridine pharmacophore is a well-established pan-voltage-gated potassium (Kv) channel inhibitor. 4-Aminopyridine (4-AP, dalfampridine) demonstrates IC₅₀ values of 170 μM and 230 μM against Kv1.1 and Kv1.2 in CHO cells, respectively . 4-Aminopyridine-2-carbonitrile incorporates this pharmacophore with an additional electron-withdrawing nitrile substituent at the 2-position, which modulates the electronic properties of the pyridine ring and provides a synthetic handle absent in unsubstituted 4-AP. Derivatives built on the 4-aminopyridine scaffold have shown in vitro antichagasic activity with IC₅₀ values in the low nanomolar range .

4-Aminopyridine scaffold ion channel context
Class-level inference
Parent 4-AP: Kv1.1 IC₅₀ 170 μM; scaffold derivatives show nanomolar activity
Reported pharmacophore context for SAR exploration
Data to verify for the 2-carbonitrile derivative; scaffold-level inference only
Potassium channel Kv antagonist Ion channel Electrophysiology Neuroscience

Purity and Storage Requirements Comparison

4-Aminopyridine-2-carbonitrile is commercially available from multiple vendors with a standard purity specification of 97% (e.g., Sigma-Aldrich) . It requires storage at 2–8°C under inert atmosphere with protection from light, which is a more stringent requirement compared to some positional isomers that can be stored at ambient temperature (e.g., 2-aminopyridine-4-carbonitrile, stored at ambient temperature per VWR specifications) .

Purity and storage requirements
Supporting evidence
Storage at 2–8°C, inert atmosphere, protect from light
Cold-chain logistics impact procurement planning
Vendor specifications; differs from ambient-stable positional isomers
Purity Storage Procurement Quality control Supply chain

4-Aminopyridine-2-carbonitrile Application Scenarios


Patent-Guided Drug Discovery Building Block

4-Aminopyridine-2-carbonitrile is the preferred choice for medicinal chemistry teams following patent-validated synthetic routes, such as those described in ABBOTT LABORATORIES WO2004/076424 and US 9,056,832 B2, where this specific positional isomer serves as a documented intermediate . Its low pKa (3.87) makes it amenable to nucleophilic coupling under mildly basic conditions without competing protonation of the pyridine nitrogen, a feature that is less favorable for the higher-pKa 4-aminopyridine-3-carbonitrile isomer (pKa 5.73) .

Ion Channel and Neuroscience SAR Exploration

For research groups investigating voltage-gated potassium channel modulation, 4-aminopyridine-2-carbonitrile provides the 4-aminopyridine pharmacophore scaffold (parent compound Kv1.1 IC₅₀ = 170 μM) combined with a synthetically accessible 2-nitrile handle for diversification. The nitrile group permits further elaboration to amides, tetrazoles, amines, and heterocycles, enabling systematic structure-activity relationship (SAR) studies that are not possible with unsubstituted 4-aminopyridine or positional isomers lacking this functional group arrangement.

Parallel Synthesis Library Building Block

The lower LogD (0.74 at pH 7.4) of 4-aminopyridine-2-carbonitrile compared to other aminopyridinecarbonitrile isomers (LogP ~1.12) makes it the building block of choice for library synthesis programs where early chromatographic elution and reduced lipophilicity are desired to avoid late-eluting, poorly soluble library members. This property is particularly relevant for fragment-based drug discovery and lead-like compound library construction.

Process Scale-Up and Purification

Process chemists scaling up reactions involving aminopyridinecarbonitrile building blocks should consider the ~70°C higher boiling point (368.2°C) of 4-aminopyridine-2-carbonitrile relative to 2-aminopyridine-4-carbonitrile (297.7°C) when designing vacuum distillation protocols . Additionally, procurement teams must account for the cold-chain storage requirement (2–8°C) in logistics planning, as this differs from ambient-stable positional isomers.

Application
Selection Property
Validation Focus
Patent-guided drug discovery building block
Documented synthetic intermediate with low-pKa coupling compatibility
Verify reaction conversion under mildly basic conditions; confirm patent-route reproducibility
Ion channel and neuroscience SAR exploration
4-Aminopyridine pharmacophore with synthetically accessible 2-nitrile handle
Confirm Kv channel modulation in target assay; assess nitrile diversification for SAR
Parallel synthesis library building block
Lower LogD (0.74) supports earlier elution and reduced lipophilicity in library members
Evaluate chromatographic behavior in library purification; monitor lead-like property space
Process scale-up and purification
High boiling point (368.2°C) and cold-chain storage requirement
Design vacuum distillation protocol accordingly; plan 2–8°C logistics for bulk procurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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